Nitroxazepine was first synthesized in the 1970s and has since been classified as an antidepressant medication. It is often referred to in the context of its hydrochloride salt form, nitroxazepine hydrochloride. The compound has been evaluated for its pharmacological properties, particularly in treating depression and anxiety disorders.
The synthesis of nitroxazepine can be achieved through several chemical methods, often involving the condensation of appropriate precursors. A common synthetic route involves the reaction of 2-amino-5-chlorobenzophenone with various aldehydes under acidic conditions, followed by cyclization to form the tricyclic structure.
Technical Details:
The molecular structure of nitroxazepine features a tricyclic framework that includes a benzodiazepine core. Its chemical formula is , and it has a molecular weight of approximately 299.80 g/mol.
Key Structural Characteristics:
X-ray crystallography studies have provided detailed insights into its three-dimensional conformation, revealing specific angles and bond lengths that contribute to its biological activity .
Nitroxazepine undergoes various chemical reactions typical of tricyclic compounds. Key reactions include:
Analytical methods such as voltammetry have been employed to study the electrochemical behavior of nitroxazepine in solution, providing insights into its reactivity and stability .
The mechanism of action of nitroxazepine primarily involves the modulation of neurotransmitter systems in the brain. It acts as an antagonist at serotonin receptors and has been shown to inhibit norepinephrine reuptake.
Key Mechanistic Insights:
Pharmacokinetic studies indicate that nitroxazepine has a half-life suitable for once-daily dosing, making it a practical option for long-term management of depression .
Relevant analyses have shown that nitroxazepine maintains its integrity under standard storage conditions, which is beneficial for pharmaceutical applications.
Nitroxazepine is primarily utilized in clinical settings for the treatment of major depressive disorder and anxiety disorders. Its unique pharmacological profile allows it to be effective where other antidepressants may fail. Additionally, research continues into its potential applications in other neurological conditions due to its neurochemical effects.
Nitroxazepine (brand name Sintamil) is a tricyclic antidepressant (TCA) with the systematic name 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. Its molecular formula is C₁₈H₁₉N₃O₄, corresponding to a molecular weight of 341.37 g/mol [1] [8]. The core structure consists of a dibenzoxazepine scaffold featuring a seven-membered heterocyclic ring that incorporates oxygen and nitrogen atoms. A nitro group (-NO₂) at the C2 position and a 3-(dimethylamino)propyl side chain at N10 are critical for pharmacological activity. Unlike many TCAs, nitroxazepine lacks chiral centers, eliminating concerns about stereoisomerism. However, the molecule exhibits conformational flexibility due to rotation around the N10-propyl bond and the non-planar geometry of its tricyclic system [1] [4].
Table 1: Fundamental Molecular Descriptors of Nitroxazepine
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₄ |
Molecular Weight | 341.37 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 (carbonyl O, nitro O₂, oxazepine O) |
Rotatable Bonds | 4 (propyl chain) |
Topological Polar Surface Area | 75.5 Ų |
X-ray crystallography reveals that nitroxazepine crystallizes in the orthorhombic space group Pbca with unit cell dimensions a = 8.636(2) Å, b = 23.687(3) Å, c = 16.787(3) Å, and a cell volume of 3434 ų (Z = 8). The tricyclic framework adopts a saddle-shaped conformation, with the central oxazepine ring in a boat configuration. The flanking benzene rings are planar and form dihedral angles of 148.2(3)° and 150.8(3)° with the central heterocyclic plane. This non-planarity distinguishes it from structurally related TCAs like imipramine. The 3-(dimethylamino)propyl side chain exists in an extended conformation with significant thermal motion. Critical distances include 6.4 Å and 7.8 Å between the terminal dimethylamino nitrogen and the centroids of the aromatic rings—consistent with pharmacophoric requirements for monoamine reuptake inhibition [2] [3] [6].
Spectroscopic characterization includes:
Table 2: Crystallographic Parameters of Nitroxazepine Forms
Parameter | Anhydrous Nitroxazepine | Sintamil Monohydrate |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | Pbca | P2₁/c |
Central Ring Conformation | Boat | Boat |
Dihedral Angles | 148.2°, 150.8° | 143.5°, 158.1° |
Side Chain | Extended, high thermal motion | Extended |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7